(5-Bromo-2-(methoxymethoxy)phenyl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

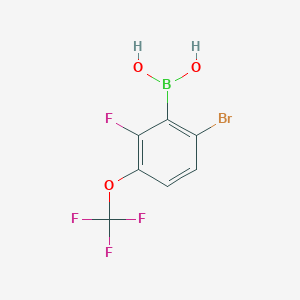

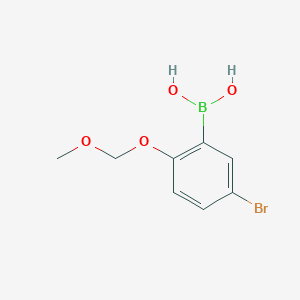

(5-Bromo-2-(methoxymethoxy)phenyl)boronic acid is an organoboron compound with the molecular formula C8H10BBrO4. It is a boronic acid derivative, characterized by the presence of a bromine atom and a methoxymethoxy group attached to a phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .

Wirkmechanismus

Target of Action

(5-Bromo-2-(methoxymethoxy)phenyl)boronic acid is a type of boronic acid, which are highly valuable building blocks in organic synthesis . The primary targets of this compound are various biochemical reactions where it acts as a reagent. It is particularly used in Suzuki-Miyaura coupling , a widely applied transition metal catalyzed carbon-carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process called protodeboronation . This process involves the removal of the boron moiety from the boronic ester, which is a key step in many chemical transformations . The protodeboronation of this compound is achieved using a radical approach .

Biochemical Pathways

The compound affects several biochemical pathways. It is involved in transformations that include oxidations, aminations, halogenations, and C-C bond formations such as alkenylations, alkynylations, and arylations . It is also used in the formal hydrogenation of unactivated alkenes to alkanes using a hydroboration-deboronation strategy .

Pharmacokinetics

The compound is usually stable, easy to purify, and often commercially available . These features suggest that it may have good bioavailability, although this would depend on the specific context of its use.

Result of Action

The result of the compound’s action is the formation of new chemical bonds and structures. For example, it has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . It also allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its stability can be affected by air and moisture . It is usually stored at a temperature between 2-8°C . The compound’s action, efficacy, and stability can also be influenced by the pH of the environment .

Vorbereitungsmethoden

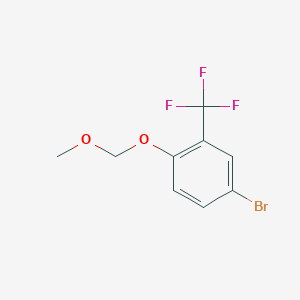

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2-(methoxymethoxy)phenyl)boronic acid typically involves the bromination of 2-(methoxymethoxy)phenylboronic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring .

Industrial Production Methods: Industrial production of this compound often employs large-scale bromination processes, followed by purification steps such as recrystallization or chromatography to achieve high purity levels. The reaction conditions are optimized to maximize yield and minimize by-products .

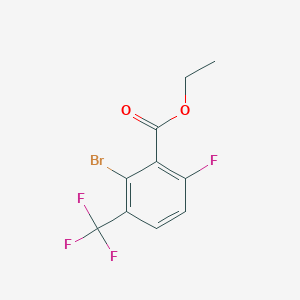

Types of Reactions:

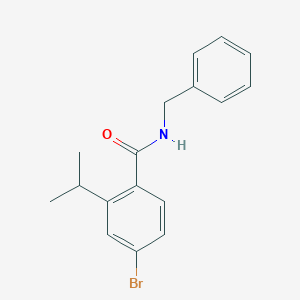

Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

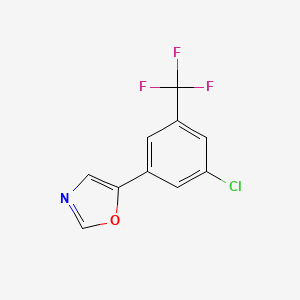

Coupling Reactions: It is prominently used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions:

Palladium Catalysts: Palladium(0) or palladium(II) complexes are commonly used as catalysts.

Bases: Bases such as potassium carbonate or sodium hydroxide are often employed to facilitate the coupling reactions.

Solvents: Organic solvents like toluene, ethanol, or water are used depending on the reaction conditions.

Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Wissenschaftliche Forschungsanwendungen

(5-Bromo-2-(methoxymethoxy)phenyl)boronic acid has diverse applications in scientific research:

Biology: The compound is employed in the development of boron-containing drugs and bioactive molecules.

Medicine: It is explored for its potential in drug discovery and development, particularly in the synthesis of therapeutic agents.

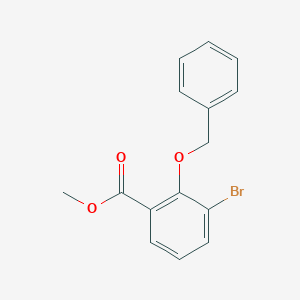

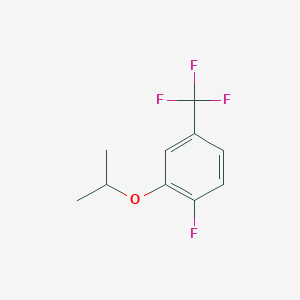

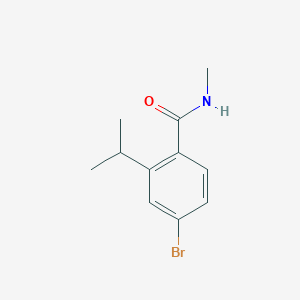

Vergleich Mit ähnlichen Verbindungen

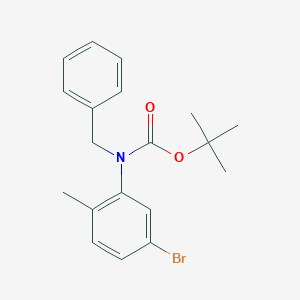

Phenylboronic Acid: A simpler boronic acid with a phenyl group, used in similar coupling reactions.

2-Methoxyphenylboronic Acid: Contains a methoxy group instead of a methoxymethoxy group, used in organic synthesis.

4-Methoxyphenylboronic Acid: Another methoxy-substituted boronic acid, used in various coupling reactions.

Uniqueness: (5-Bromo-2-(methoxymethoxy)phenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in coupling reactions. The presence of both bromine and methoxymethoxy groups allows for versatile functionalization and the synthesis of complex molecules .

Eigenschaften

IUPAC Name |

[5-bromo-2-(methoxymethoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BBrO4/c1-13-5-14-8-3-2-6(10)4-7(8)9(11)12/h2-4,11-12H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTVUOAGHDTWLPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)Br)OCOC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BBrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.88 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.